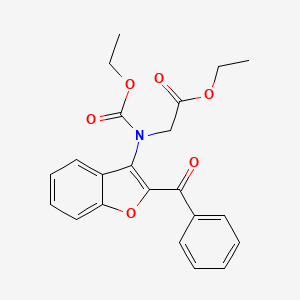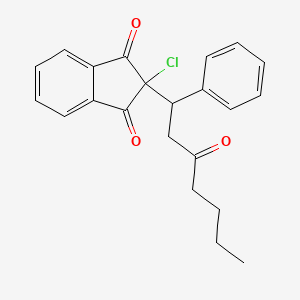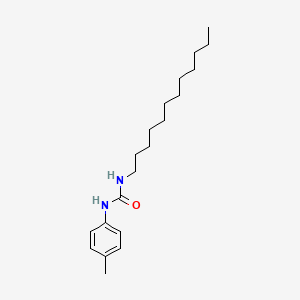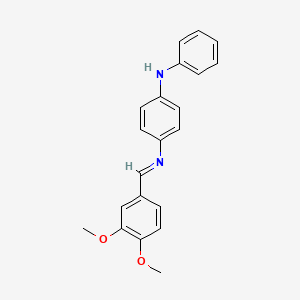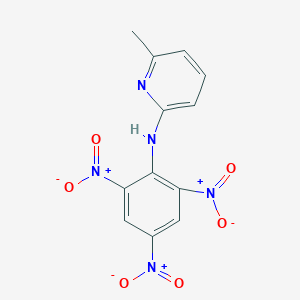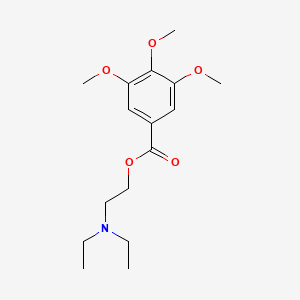
2-Diethylaminoethyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C16H25NO5. It is known for its medicinal properties and is a component of the Achillea filipendulina plant . This compound is a calcium antagonist, capable of reducing intracellular free calcium through inhibition of calcium release from the sarcoplasmic reticulum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of 2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in calcium signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to calcium dysregulation.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The primary mechanism of action of 2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate involves its role as a calcium antagonist. It inhibits the release of calcium from the sarcoplasmic reticulum, thereby reducing intracellular free calcium levels . This action affects various calcium-dependent processes within cells, including muscle contraction and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate hydrochloride: A hydrochloride salt form of the compound with similar properties.
3,4,5-trimethoxybenzoic acid: The parent acid from which the ester is derived.
2-(diethylamino)ethyl 4-methoxybenzoate: A similar ester with a different substitution pattern on the benzene ring.
Uniqueness
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as a calcium antagonist sets it apart from other similar compounds, making it valuable in both research and therapeutic contexts.
Propriétés
Formule moléculaire |
C16H25NO5 |
|---|---|
Poids moléculaire |
311.37 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H25NO5/c1-6-17(7-2)8-9-22-16(18)12-10-13(19-3)15(21-5)14(11-12)20-4/h10-11H,6-9H2,1-5H3 |
Clé InChI |
RLJICTMMHSBWSL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11955941.png)
